molecular formula C13H16ClNS B8477337 3-(4-Chlorophenylsulfanyl)-8-azabicyclo-(3.2.1)-octane

3-(4-Chlorophenylsulfanyl)-8-azabicyclo-(3.2.1)-octane

Cat. No.: B8477337
M. Wt: 253.79 g/mol
InChI Key: OQWSLDAPYXRVNA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenylsulfanyl)-8-azabicyclo-(3.2.1)-octane is a useful research compound. Its molecular formula is C13H16ClNS and its molecular weight is 253.79 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H16ClNS

Molecular Weight

253.79 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H16ClNS/c14-9-1-5-12(6-2-9)16-13-7-10-3-4-11(8-13)15-10/h1-2,5-6,10-11,13,15H,3-4,7-8H2

InChI Key

OQWSLDAPYXRVNA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(CC1N2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=C(OCC(Cl)(Cl)Cl)N1C2CCC1CC(Sc1ccc(Cl)cc1)C2
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Synthesis routes and methods II

Procedure details

A mixture of 3-(4-chlorophenylsulfanyl)-8-(2,2,2-trichloroethoxycarbonyl)-8-azabicyclo-(3.2.1)-octane (8.70 g, 20.28 mmol), 48% HBr (17 mL), and acetic acid (68 mL) was heated to 110° C. for 78 h. The reaction was adjusted to pH 11 by addition of 4 N sodium hydroxide and extracted with methylene chloride. The organic phase was filtered through diatomaceous earth, washed with brine, dried over calcium sulfate and concentrated to afford 3-(4-chlorophenylsulfanyl)-8-azabicyclo-(3.2.1)-octane as a yellow oil. The product was kugelrohr distilled (110-130° C., (pot temperature), 1.5 mm Hg) to give 4.1 g (79%) of 3-(4-chlorophenylsulfanyl)-8-azabicyclo-(3.2.1)-octane as a nearly colorless oil which solidified and had: NMR δ 7.30 (m, 4 H), 3.54 (br t, J=3.5 Hz, 2 H), 3.32 (sym m, 1 H), 1.97-1.72 (m, 5 H), 1.71-1.52 (m, 4 H).
Name
3-(4-chlorophenylsulfanyl)-8-(2,2,2-trichloroethoxycarbonyl)-8-azabicyclo-(3.2.1)-octane
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8.7 g
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17 mL
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68 mL
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